molecular formula C15H16N2O4S B5663190 N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide

N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide

Cat. No. B5663190
M. Wt: 320.4 g/mol
InChI Key: OSDDXCNVJRLOAE-UHFFFAOYSA-N
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Description

N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide is part of a broader class of compounds known as sulfonamides. These compounds have been extensively studied for their antitumor properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of sulfonamides, including variants similar to N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide, typically involves reactions between amines and sulfonyl chlorides. A related compound, N-(4-Methoxybenzyl)-3-phenylpropylamine, was synthesized from 4-Methoxybenzylamine and 2-Nitrobenzenesulfonyl chloride, demonstrating a typical sulfonamide synthesis pathway (Kurosawa, Kan, & Fukuyama, 2003).

Molecular Structure Analysis

The molecular structure of sulfonamides, including N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide, is often characterized using spectroscopic techniques like FT-IR, NMR, and X-ray crystallography. For example, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide showed specific supramolecular architectures in its crystal structure, which is crucial for understanding the properties of these compounds (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides, including our compound of interest, can undergo various chemical reactions, contributing to their biological activities. Their reactions often involve interactions with cellular components, influencing processes like cell cycle inhibition, as seen in other sulfonamides (Owa et al., 2002).

Physical Properties Analysis

The physical properties of sulfonamides are closely related to their molecular structure. Studies have shown that different sulfonamides exhibit varied crystal structures, affecting their physical properties like solubility and stability (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide, such as reactivity and binding affinity, can be inferred from studies on similar sulfonamides. These properties are often explored through computational and experimental methods, providing insights into their potential therapeutic applications (Abbasi et al., 2018).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11-7-9-12(10-8-11)22(19,20)17-15(18)16-13-5-3-4-6-14(13)21-2/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDDXCNVJRLOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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